Antimycin A3

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Antimycin A3 has been improved over the years. Initially, the synthesis involved a suitable lactonization of derivatives of 3-O-benzyl or 3-O-isovaleryl derivative of a specific hydroxypentanoic acid, starting from the corresponding derivatives of methyl 2-C-butyl-2,5-dideoxy-β-L-arabinofuranoside (Aburaki & Kinoshita, 1979). Further studies have reported the total syntheses of natural this compound and its diastereomer, confirming the correlations between configurations of enantiomeric acids present in the dilactone moieties and determining the absolute configuration of these compounds (Kinoshita, Aburaki, Wada, & Umezawa, 1973).

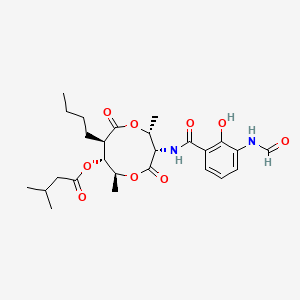

Molecular Structure Analysis

The molecular structure of Antimycin A3a, a component of this compound, was elucidated through synthesis using an asymmetric aza-Claisen rearrangement. The stereochemistry at the 2′ position on the acyloxy side chain was established as S-configuration by comparison with the natural product (Nishii et al., 2003).

Chemical Reactions and Properties

This compound has been synthesized using an oxazole template for constructing the dilactone framework. The formation of the nine-membered ring was achieved by reaction of an ω-hydroxyl group with an activated carboxylate, demonstrating the compound's reactivity and potential for derivatization (Wasserman & Gambale, 1992).

Physical Properties Analysis

Although the physical properties of this compound are not detailed extensively in the available literature, its synthesis and structural elucidation provide insights into its potential physical attributes, such as solubility and stability, which are crucial for its chemical and biological applications.

Chemical Properties Analysis

The chemical properties of this compound, particularly its biological activity, have driven research into its synthesis and structure-activity relationships. The compound's dilactone structure and the presence of various functional groups contribute to its biological activity and offer opportunities for chemical modifications to explore its properties further.

For more comprehensive insights and details on this compound, including its synthesis, molecular structure, and chemical properties, the following references provide extensive information:

- Improved synthesis of this compound (Aburaki & Kinoshita, 1979)

- Total Syntheses of this compound and Its Diastereomer (Kinoshita, Aburaki, Wada, & Umezawa, 1973)

- Total synthesis of the (+)-antimycin A3 family: structure elucidation of (+)-antimycin A3a (Nishii et al., 2003)

- Singley oxygen in synthesis. Formation of this compound from an oxazole template (Wasserman & Gambale, 1992)

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Inhibitoren von Anti-Apoptose-Proteinen

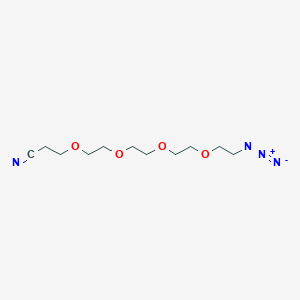

Antimycin A3 wurde auf sein Potenzial als Inhibitor von Anti-Apoptose-Proteinen in Krebszellen untersucht. Insbesondere wurde es als Analogon entwickelt und molekular angedockt, um Bcl-2 anzugreifen, ein Protein, das zum Überleben von Brustkrebszellen beiträgt {svg_1}. Diese Anwendung ist von Bedeutung, da sie Wege für die Entwicklung neuer therapeutischer Wirkstoffe eröffnet, die das Überleben von Brustkrebspatienten durch Induktion der Apoptose in Krebszellen potenziell verlängern können.

Mikrobiologie: Antimykotische Aktivität

Historisch gesehen erregte this compound aufgrund seiner Toxizität gegenüber pathogenen Pilzen Interesse. Seine Rolle als potenter Inhibitor der aeroben Atmung macht ihn zu einem Kandidaten für die Untersuchung von Pilzinfektionen und die Entwicklung von Antimykotika {svg_2}. Das Verständnis seines Mechanismus kann zu Fortschritten bei der Bekämpfung von Pilzkrankheiten führen.

Aquakultur: Fischgift

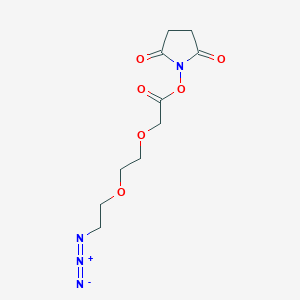

In der Aquakultur wurde this compound als Pischizid eingesetzt, eine chemische Substanz, die verwendet wird, um unerwünschte Fischarten aus Gewässern zu entfernen {svg_3}. Diese Anwendung ist entscheidend für die Aufrechterhaltung des ökologischen Gleichgewichts und die Bewirtschaftung von Fischbeständen in kontrollierten Umgebungen.

Biochemie: Studien zur Atmungskette

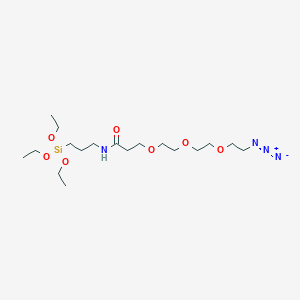

This compound ist ein bekannter Inhibitor der mitochondrialen Elektronentransportkette, insbesondere am Komplex III. Diese Eigenschaft macht ihn zu einem wertvollen Werkzeug für Biochemiker, die die Feinheiten der Zellatmung und Energieproduktion untersuchen {svg_4}. Es hilft, die grundlegenden Prozesse zu verstehen, die das Leben auf zellulärer Ebene antreiben.

Synthetische Chemie: Verbesserte Syntheseverfahren

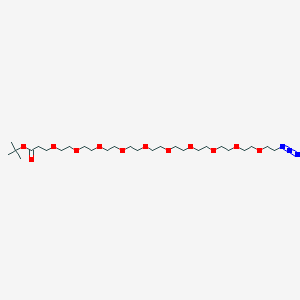

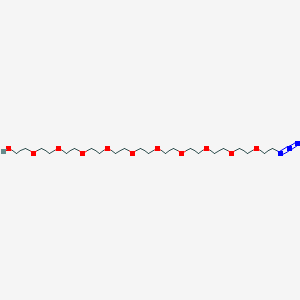

Die Forschung zur Synthese von this compound hat zu verbesserten Produktionsmethoden geführt, die für seine Anwendung in verschiedenen Bereichen unerlässlich sind. Ein effizientes Syntheseverfahren kann die Verbindung für Forschung und praktische Anwendungen zugänglicher machen {svg_5}.

Medizinische Mykologie: Blastomykose-Studie

Blastomycin, ein anderer Name für this compound, ist mit der Untersuchung der Blastomykose verbunden, einer Pilzinfektion, die durch die Inhalation von Blastomyces dermatitidis-Sporen verursacht wird. Die Forschung an den Zellwandantigenen von Blastomyces liefert schnelle diagnostische Methoden für diese Infektion, obwohl Herausforderungen bei der Kreuzreaktivität bestehen {svg_6}. Diese Forschung ist entscheidend für die Früherkennung und Behandlung der Krankheit.

Epidemiologie: Krankheitsverteilung und Risikofaktoren

Die Untersuchung von Blastomycin umfasst auch epidemiologische Forschung, die sich auf die geografische Verbreitung, die ökologische Nische und die mit Blastomykose verbundenen Risikofaktoren konzentriert {svg_7}. Diese Forschung ist von entscheidender Bedeutung für die Strategien der öffentlichen Gesundheit und die Präventionsbemühungen gegen endemische Mykosen.

Diagnostische Techniken: Identifizierung und Management

Fortschritte in der Diagnose der Blastomykose, die durch die Untersuchung von Blastomycin ermöglicht wurden, haben zur Entwicklung neuer Techniken zur Identifizierung und Behandlung dieser Infektion geführt. Dazu gehören Kulturmethoden und histopathologische Identifizierung, die für eine genaue Diagnose und eine effektive Behandlung unerlässlich sind {svg_8}.

Wirkmechanismus

Safety and Hazards

Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Zukünftige Richtungen

Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of this compound could be a promising direction .

Eigenschaften

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.